molecular formula C13H12BrNOS B14904028 N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide

N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B14904028
M. Wt: 310.21 g/mol
InChI Key: ABAKXZIEGYWPFE-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring and a thiophene ring, making it a molecule of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Acetylation: The attachment of an acetamide group to the brominated aromatic ring.

    Thiophene Addition: The incorporation of the thiophene ring to the acetamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and acetylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The thiophene ring can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated aromatic ring and thiophene moiety may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-methylphenyl)acetamide: Lacks the thiophene ring.

    N-(4-methylphenyl)-2-(thiophen-3-yl)acetamide: Lacks the bromine atom.

    N-(2-bromo-4-methylphenyl)-2-(furan-3-yl)acetamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide is unique due to the presence of both a brominated aromatic ring and a thiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H12BrNOS

Molecular Weight

310.21 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-thiophen-3-ylacetamide

InChI

InChI=1S/C13H12BrNOS/c1-9-2-3-12(11(14)6-9)15-13(16)7-10-4-5-17-8-10/h2-6,8H,7H2,1H3,(H,15,16)

InChI Key

ABAKXZIEGYWPFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC=C2)Br

Origin of Product

United States

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